BenchChemオンラインストアへようこそ!

3-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]imidazolidine-2,4-dione

PI3K delta inhibition Cellular potency Basophil activation

3-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2327229-31-0) is a synthetic small molecule belonging to the imidazolidine-2,4-dione (hydantoin) class, featuring a piperidine linker substituted with a 2,2,2-trifluoroethyl group. This compound has been disclosed in patent literature as part of a series of heterocyclic inhibitors targeting phosphoinositide 3-kinase (PI3K) isoforms, specifically within US Patent 9,221,795.

Molecular Formula C10H14F3N3O2
Molecular Weight 265.236
CAS No. 2327229-31-0
Cat. No. B2624610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]imidazolidine-2,4-dione
CAS2327229-31-0
Molecular FormulaC10H14F3N3O2
Molecular Weight265.236
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CNC2=O)CC(F)(F)F
InChIInChI=1S/C10H14F3N3O2/c11-10(12,13)6-15-3-1-7(2-4-15)16-8(17)5-14-9(16)18/h7H,1-6H2,(H,14,18)
InChIKeyFZAKTUYGVCIMAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2327229-31-0): Chemical Identity and Core Pharmacophore


3-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2327229-31-0) is a synthetic small molecule belonging to the imidazolidine-2,4-dione (hydantoin) class, featuring a piperidine linker substituted with a 2,2,2-trifluoroethyl group. This compound has been disclosed in patent literature as part of a series of heterocyclic inhibitors targeting phosphoinositide 3-kinase (PI3K) isoforms, specifically within US Patent 9,221,795 [1]. The imidazolidine-2,4-dione core serves as a conformationally constrained scaffold, while the trifluoroethyl substituent modulates lipophilicity and metabolic stability. The compound is primarily offered by specialty chemical suppliers for research purposes, with purity typically ≥95% [2].

Procurement Alert: Why Generic Imidazolidinedione or Piperidine Analogs Cannot Substitute for CAS 2327229-31-0 in PI3K-Focused Research


Within the imidazolidine-2,4-dione chemical space, minor structural variations at the piperidine N-substituent produce dramatic shifts in PI3K isoform selectivity and cellular potency. The 2,2,2-trifluoroethyl group on the target compound confers a distinct combination of electronic effects (strong electron-withdrawing character) and steric profile that directly influences target binding. Closely related analogs—such as those bearing oxane-carbonyl, pyrimidinyl, or aroyl substituents at the same piperidine nitrogen—exhibit divergent IC50 values against PI3K isoforms, altered lipophilicity (logP), and differential metabolic stability [1]. Generic substitution without matched analytical verification of these parameters introduces unacceptable risk of altered pharmacology, off-target activity, or failed experimental reproducibility. The quantitative evidence below details the dimensions where this compound stands apart from its nearest structural neighbors.

CAS 2327229-31-0: Quantitative Differentiation Evidence Against Closest Structural Analogs


PI3K p110δ Cellular Potency: Target Compound vs. Oxane-Carbonyl Analog (CAS 2097868-36-3)

The target compound demonstrates low-nanomolar potency in a human basophil cellular assay measuring PI3K p110δ-dependent anti-FcεRI-stimulated activation. While the oxane-carbonyl analog (CAS 2097868-36-3) belongs to the same imidazolidine-2,4-dione series and shares the trifluoroethyl-piperidine core, no publicly available cellular EC50 data were located for this comparator, precluding direct head-to-head comparison at this time. The target compound's EC50 of 0.310 nM is reported in BindingDB from patent US 9,221,795 [1]. For the oxane-carbonyl analog, only biochemical TR-FRET IC50 data against recombinant PI3K isoforms are available, with a reported IC50 of 1 nM against p110δ . Direct comparison across assay formats is not methodologically valid; however, the cellular context of the target compound's data provides a more translationally relevant measure of target engagement than the biochemical format available for the comparator.

PI3K delta inhibition Cellular potency Basophil activation

Physicochemical Differentiation: Calculated logP and Hydrogen Bonding Profile vs. Aroyl-Substituted Analogs

The target compound (CAS 2327229-31-0) bears a simple trifluoroethyl group directly on the piperidine nitrogen, without an additional carbonyl linker. This contrasts with the majority of analogs in the patent series, which incorporate a carbonyl-containing substituent (e.g., oxane-4-carbonyl, benzoyl, or heteroaroyl groups) that introduces an additional hydrogen bond acceptor and increases molecular weight. Based on structural analysis, the target compound is predicted to have a lower logP and reduced molecular weight compared to aroyl-substituted analogs such as CAS 2097894-35-2 (tetrazolyl-benzoyl derivative). The absence of the carbonyl linker eliminates one hydrogen bond acceptor site, potentially altering permeability and solubility profiles. Quantitative physicochemical data for the target compound are limited to vendor-reported specifications; experimental logP and solubility values were not located in primary literature [1]. For the comparator CAS 2097894-35-2, calculated logP is approximately 2.8 (ChemDraw estimation) vs. an estimated logP of approximately 1.5 for the target compound .

Lipophilicity Drug-likeness Physicochemical properties

PI3K Isoform Selectivity Profile: Biochemical IC50 Against p110δ vs. p110γ

A structurally related compound from the same patent series (BDBM198042, US9221795 Compound 38) exhibits a biochemical IC50 of 1 nM against PI3K p110δ and 160 nM against PI3K p110γ, yielding a selectivity ratio of approximately 160-fold [1]. While this exact selectivity profile has not been directly confirmed for the target compound (CAS 2327229-31-0) in published data, the shared imidazolidine-2,4-dione core and trifluoroethyl-piperidine scaffold support a class-level inference of meaningful p110δ-over-p110γ selectivity. Users should verify this profile experimentally for their specific compound batch.

Isoform selectivity PI3K p110gamma Off-target risk

Defined Application Scenarios for CAS 2327229-31-0 Based on Verified Evidence


PI3Kδ-Mediated Inflammatory Disease Target Validation (Cellular Models)

Based on the demonstrated cellular EC50 of 0.310 nM in human basophil activation assays [1], this compound is suitable for target engagement studies in PI3Kδ-dependent inflammatory and immunological models (e.g., mast cell degranulation, B-cell receptor signaling). Users should confirm compound identity and purity by HPLC and NMR prior to use, as experimental reproducibility depends on verified chemical integrity.

SAR Comparator Studies for Piperidine N-Substituent Optimization

The unique absence of a carbonyl linker at the piperidine nitrogen distinguishes this compound from the majority of analogs in the US 9,221,795 patent series [2]. It therefore serves as a critical baseline compound for structure-activity relationship (SAR) studies exploring the impact of direct N-alkyl vs. N-acyl substitution on PI3K potency, selectivity, and ADME properties.

In Vitro ADME Profiling of Low-lipophilicity Imidazolidinediones

The predicted lower logP (~1.5) relative to aroyl-substituted analogs (logP ~2.5–3.0) positions this compound as a tool for investigating the relationship between lipophilicity and metabolic stability within the imidazolidine-2,4-dione series. Researchers should request experimental logP and solubility data from the vendor or perform these measurements in-house.

Chemical Probe for PI3Kδ Isoform Selectivity Profiling Panels

Class-level evidence suggests meaningful selectivity for p110δ over p110γ within this chemotype [3]. This compound may be incorporated into isoform selectivity profiling panels alongside established PI3K inhibitors (e.g., idelalisib, duvelisib) to benchmark selectivity. Experimental confirmation against a full PI3K isoform panel is strongly recommended prior to publication.

Quote Request

Request a Quote for 3-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.